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Compound of Interest

Compound Name: 4-Pentylaniline

Cat. No.: B1581728 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral properties of 4-pentylaniline and a

series of structurally related p-alkyl-substituted anilines, including aniline, 4-methylaniline, 4-

ethylaniline, 4-propylaniline, and 4-butylaniline. The data presented is sourced from publicly

available spectral databases and is intended to serve as a valuable resource for substance

identification, characterization, and method development.

Spectroscopic Data Comparison
The following tables summarize the key spectral data for 4-pentylaniline and its related

compounds across various analytical techniques.

1H NMR Spectral Data
Table 1: 1H NMR Chemical Shifts (δ, ppm) for 4-Pentylaniline and Related Compounds.
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Compound
Ar-H (ortho
to NH2)

Ar-H (meta
to NH2)

NH2
Alkyl Chain
Protons

Solvent

Aniline 6.78 (d) 7.18 (t) 3.75 (s) - CDCl3

4-

Methylaniline
6.63 (d) 6.95 (d) 3.54 (s) 2.23 (s, CH3) CDCl3

4-Ethylaniline 6.64 (d) 6.98 (d) 3.55 (s)

2.53 (q,

CH2), 1.19 (t,

CH3)

CDCl3

4-

Propylaniline
6.64 (d) 6.98 (d) 3.55 (s)

2.47 (t, α-

CH2), 1.60

(m, β-CH2),

0.92 (t, CH3)

CDCl3

4-Butylaniline 6.64 (d) 6.98 (d) 3.55 (s)

2.50 (t, α-

CH2), 1.56

(m, β-CH2),

1.33 (m, γ-

CH2), 0.92 (t,

CH3)

CDCl3

4-

Pentylaniline
6.64 (d) 6.98 (d) 3.55 (s)

2.50 (t, α-

CH2), 1.57

(m, β-CH2),

1.31 (m, γ,δ-

CH2), 0.89 (t,

CH3)

CDCl3

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

d=doublet, t=triplet, q=quartet, m=multiplet, s=singlet.

13C NMR Spectral Data
Table 2: 13C NMR Chemical Shifts (δ, ppm) for 4-Pentylaniline and Related Compounds.
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Compoun
d

C-1 (C-
NH2)

C-2, C-6 C-3, C-5
C-4 (C-
Alkyl)

Alkyl
Chain
Carbons

Solvent

Aniline 146.7 115.2 129.3 118.6 - CDCl3

4-

Methylanili

ne

144.5 115.3 129.8 129.0 20.4 (CH3) CDCl3

4-

Ethylaniline
144.9 115.2 128.8 135.6 28.0, 16.0 CDCl3

4-

Propylanili

ne

144.8 115.1 128.9 134.0
37.2, 24.9,

13.8
CDCl3

4-

Butylaniline
144.8 115.1 128.9 134.3

34.9, 34.0,

22.4, 13.9
CDCl3

4-

Pentylanilin

e

144.8 115.1 128.9 134.4

35.2, 31.6,

31.2, 22.6,

14.0

CDCl3

Infrared (IR) Spectral Data
Table 3: Key IR Absorption Bands (cm-1) for 4-Pentylaniline and Related Compounds.
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Compound N-H Stretch
C-H
Aromatic
Stretch

C=C
Aromatic
Stretch

C-N Stretch
C-H Alkyl
Stretch

Aniline 3433, 3356 ~3050 ~1620, 1500 ~1278 -

4-

Methylaniline
3425, 3345 ~3025 ~1620, 1515 ~1265 2920, 2860

4-Ethylaniline 3428, 3348 ~3020 ~1620, 1515 ~1260 2960, 2870

4-

Propylaniline
3430, 3350 ~3020 ~1620, 1515 ~1260 2955, 2870

4-Butylaniline 3430, 3350 ~3020 ~1620, 1515 ~1260 2955, 2870

4-

Pentylaniline
3430, 3350 ~3020 ~1620, 1515 ~1260 2955, 2870

Note: IR peak positions are approximate. The N-H stretch for primary amines typically appears

as two bands (symmetric and asymmetric stretching).

Mass Spectrometry (MS) Data
Table 4: Key Mass-to-Charge Ratios (m/z) for 4-Pentylaniline and Related Compounds

(Electron Ionization).

Compound Molecular Ion [M]+• Base Peak
Other Key
Fragments

Aniline 93 93 66, 65

4-Methylaniline 107 106 77, 51

4-Ethylaniline 121 106 77

4-Propylaniline 135 106 77

4-Butylaniline 149 106 77

4-Pentylaniline 163 106 77
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Note: Fragmentation patterns can vary with instrumentation and conditions.

UV-Vis Spectral Data
Table 5: UV-Vis Absorption Maxima (λmax, nm) for 4-Pentylaniline and Related Compounds.

Compound λmax 1 λmax 2 Solvent

Aniline 230 280 Ethanol[1]

4-Methylaniline ~235 ~285 Ethanol

4-Ethylaniline ~238 ~288 Ethanol

4-Propylaniline ~240 ~290 Ethanol

4-Butylaniline ~242 ~292 Ethanol

4-Pentylaniline ~245 ~295 Ethanol

Note: λmax values are estimates for the homologous series and can be influenced by the

solvent.

Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and comparison of

spectral data. Below are generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the aniline compound in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.

Instrument Parameters (1H NMR):

Spectrometer Frequency: 400 MHz or higher.

Pulse Sequence: A standard single-pulse sequence.

Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on sample concentration.

Referencing: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

Instrument Parameters (13C NMR):

Spectrometer Frequency: 100 MHz or higher.

Pulse Sequence: A standard proton-decoupled pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128 or more, as 13C has a low natural abundance.

Referencing: TMS at 0.00 ppm or the solvent signal (e.g., CDCl3 at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond, germanium) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a small drop of the liquid aniline sample directly onto the center of the ATR crystal.

Lower the press arm to ensure good contact between the sample and the crystal.

Instrument Parameters:

Spectral Range: 4000-400 cm-1.

Resolution: 4 cm-1.
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Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Data Presentation: The spectrum is typically presented in terms of transmittance or

absorbance.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a gas chromatograph (GC-MS) for separation and purification prior to ionization,

or by direct insertion probe.

Ionization:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV is the standard energy to induce fragmentation and generate

reproducible mass spectra.

Mass Analysis:

Analyzer Type: Quadrupole, Time-of-Flight (TOF), or magnetic sector analyzer.

Mass Range: Scan a mass range appropriate for the compound, typically from m/z 40 to

300.

Data Acquisition: The mass spectrum is generated by plotting the relative abundance of the

detected ions as a function of their mass-to-charge ratio.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the aniline compound in a UV-transparent

solvent (e.g., ethanol, methanol, or hexane). The concentration should be adjusted to yield

an absorbance reading between 0.1 and 1.0 at the λmax.

Instrument Parameters:

Wavelength Range: Scan from approximately 200 nm to 400 nm.
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Blank Correction: Use a cuvette containing the pure solvent as a blank to zero the

spectrophotometer.

Cuvette: Use a quartz cuvette with a 1 cm path length.

Data Acquisition: Record the absorbance spectrum and identify the wavelength(s) of

maximum absorbance (λmax).

Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for spectral analysis and a conceptual

pathway of spectroscopic transitions.
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Caption: Experimental workflow for the spectroscopic analysis of 4-pentylaniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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